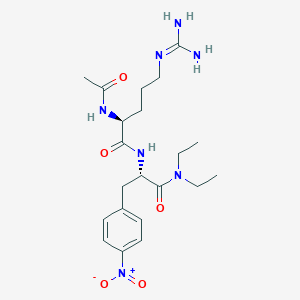
Atic-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atic-IN-1 is a small molecule inhibitor that targets the dimerization of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase (ATIC). This enzyme is crucial for the aminoimidazole carboxamide ribonucleotide transformylase activity, which is essential in the purine biosynthesis pathway. This compound exhibits anti-tumor activity by reducing cell numbers and cell division rates .
準備方法
The synthesis of Atic-IN-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of aminoimidazole carboxamide ribonucleotide, followed by a series of chemical transformations to introduce the necessary functional groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to produce the compound in bulk quantities.
化学反応の分析
Atic-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative .
科学的研究の応用
Atic-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the dimerization of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase and its role in purine biosynthesis.
Biology: It is used to investigate the effects of ATIC inhibition on cell proliferation and division, particularly in cancer cells.
Medicine: this compound is being explored as a potential anti-cancer agent due to its ability to reduce tumor cell numbers and division rates.
Industry: It may be used in the development of new therapeutic agents targeting purine biosynthesis pathways
作用機序
Atic-IN-1 exerts its effects by inhibiting the dimerization of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase. This inhibition disrupts the enzyme’s activity, leading to a reduction in aminoimidazole carboxamide ribonucleotide transformylase activity. The molecular targets involved include the active sites of the enzyme, where this compound binds and prevents dimerization. This disruption ultimately leads to a decrease in cell proliferation and division rates .
類似化合物との比較
Atic-IN-1 is unique in its specific targeting of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase dimerization. Similar compounds include:
Methotrexate: An inhibitor of dihydrofolate reductase, another enzyme in the purine biosynthesis pathway.
6-Mercaptopurine: An inhibitor of several enzymes in the purine biosynthesis pathway, including hypoxanthine-guanine phosphoribosyltransferase.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body and inhibits purine biosynthesis.
This compound stands out due to its specific mechanism of action and its potential as an anti-cancer agent .
特性
分子式 |
C21H33N7O5 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-1-(diethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]pentanamide |
InChI |
InChI=1S/C21H33N7O5/c1-4-27(5-2)20(31)18(13-15-8-10-16(11-9-15)28(32)33)26-19(30)17(25-14(3)29)7-6-12-24-21(22)23/h8-11,17-18H,4-7,12-13H2,1-3H3,(H,25,29)(H,26,30)(H4,22,23,24)/t17-,18-/m0/s1 |
InChIキー |
DDVRELSQBWTGRE-ROUUACIJSA-N |
異性体SMILES |
CCN(CC)C(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
正規SMILES |
CCN(CC)C(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


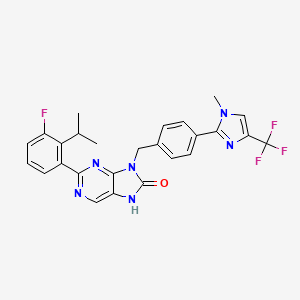
![azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12394790.png)
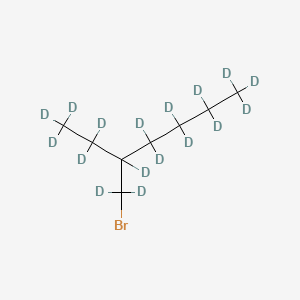
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
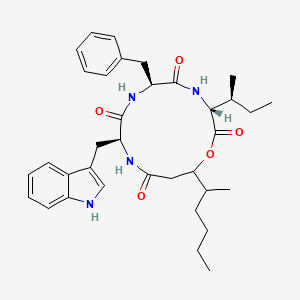
![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)
![[5'-13C]uridine](/img/structure/B12394831.png)
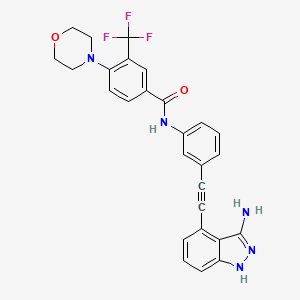
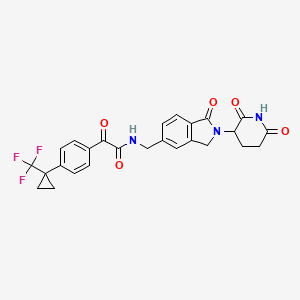
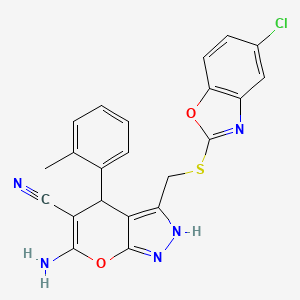


![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)
